molecular formula C14H23NO3S2 B2643060 N-[2-methoxy-4-(methylsulfanyl)butyl]-1-(3-methylphenyl)methanesulfonamide CAS No. 2309587-67-3

N-[2-methoxy-4-(methylsulfanyl)butyl]-1-(3-methylphenyl)methanesulfonamide

Cat. No.: B2643060
CAS No.: 2309587-67-3
M. Wt: 317.46
InChI Key: UKJXWJOKCBLJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methoxy-4-(methylsulfanyl)butyl]-1-(3-methylphenyl)methanesulfonamide: is a complex organic compound characterized by its unique structural features This compound contains a methanesulfonamide group attached to a 3-methylphenyl ring, with a side chain that includes a methoxy group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]-1-(3-methylphenyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate phenylmethanesulfonamide derivative and introduce the side chain through a series of substitution and addition reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methanesulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, nitrating agents, and sulfonating agents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways due to its unique functional groups.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]-1-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The side chain’s functional groups may also play a role in binding to target molecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

  • N-[2-methoxy-4-(methylsulfanyl)butyl]-1-(4-methylphenyl)methanesulfonamide
  • N-[2-methoxy-4-(methylsulfanyl)butyl]-1-(2-methylphenyl)methanesulfonamide
  • N-[2-methoxy-4-(methylsulfanyl)butyl]-1-(3-chlorophenyl)methanesulfonamide

Uniqueness: The unique combination of the methanesulfonamide group with the specific side chain in N-[2-methoxy-4-(methylsulfanyl)butyl]-1-(3-methylphenyl)methanesulfonamide distinguishes it from similar compounds. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S2/c1-12-5-4-6-13(9-12)11-20(16,17)15-10-14(18-2)7-8-19-3/h4-6,9,14-15H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJXWJOKCBLJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC(CCSC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.